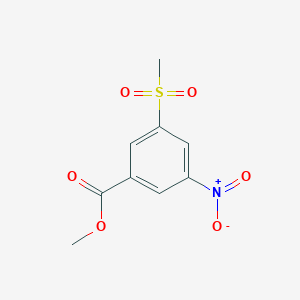

Methyl 3-methanesulfonyl-5-nitrobenzoate

概要

説明

Methyl 3-methanesulfonyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H9NO6S. It is characterized by a benzene ring substituted with a methanesulfonyl group at the 3-position and a nitro group at the 5-position, along with a methyl ester group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzoic acid or its derivatives.

Reaction Steps: The nitrobenzoic acid undergoes sulfonylation to introduce the methanesulfonyl group, followed by esterification to form the methyl ester.

Conditions: The reactions are usually carried out under acidic conditions, with catalysts such as sulfuric acid or other strong acids to facilitate the sulfonylation and esterification processes.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions (temperature, pressure, and pH) is maintained.

Purification: The final product is purified through recrystallization or other purification techniques to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.

Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a catalyst.

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids, such as 3-methanesulfonyl-5-nitrobenzoic acid.

Reduction Products: Amines, such as 3-methanesulfonyl-5-aminobenzoic acid.

Substitution Products: Various substituted benzoic acids or esters, depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Reagent in Chemical Reactions

Methyl 3-methanesulfonyl-5-nitrobenzoate is primarily utilized as a reagent in organic synthesis. Its structure, which includes a nitro group and a methanesulfonyl moiety, renders it useful for various chemical transformations. It serves as an intermediate in the synthesis of other sulfonated compounds, facilitating the introduction of sulfonyl groups into organic molecules.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the functional groups attached to the aromatic ring. This versatility is crucial for developing complex molecules with desired properties.

Pharmaceutical Applications

Potential Therapeutic Uses

Recent studies have indicated that compounds similar to this compound may exhibit significant biological activity, particularly in cancer therapy. For instance, nitrobenzamide derivatives have been investigated for their ability to act as prodrugs that are activated by specific enzymes within tumor cells, thereby enhancing selectivity and reducing systemic toxicity .

Case Studies

- Cancer Gene Therapy : Research has shown that nitro-containing compounds can be utilized in gene therapy approaches targeting hypoxic tumor environments. The dual action of these compounds allows for selective activation under low oxygen conditions, which is a characteristic of many tumors .

- Antitumor Activity : A study evaluating the structure-activity relationship (SAR) of related compounds demonstrated enhanced antitumor efficacy when specific modifications were made to the nitro group or the sulfonyl moiety. This suggests that this compound could be optimized for better therapeutic outcomes .

Catalytic Applications

Catalyst Support

this compound can also be explored as a catalyst support in various reactions. The presence of the methanesulfonyl group can enhance catalytic properties by stabilizing transition states or intermediates during chemical reactions .

Data Tables and Comparative Analysis

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent and intermediate in synthesizing sulfonated compounds | Facilitates introduction of sulfonyl groups into organic molecules |

| Pharmaceutical Development | Potential use in cancer therapy as a prodrug | Enhanced selectivity and reduced toxicity observed in preliminary studies |

| Catalytic Applications | Explored as a catalyst support in various reactions | May stabilize transition states during reactions |

作用機序

The mechanism by which Methyl 3-methanesulfonyl-5-nitrobenzoate exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

類似化合物との比較

Methyl 3-nitrobenzoate: Similar structure but lacks the methanesulfonyl group.

Methyl 3-methanesulfonylbenzoate: Similar structure but lacks the nitro group.

Methyl 3-methanesulfonyl-5-nitrobenzoate: Unique combination of methanesulfonyl and nitro groups on the benzene ring.

生物活性

Methyl 3-methanesulfonyl-5-nitrobenzoate (MMSNB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

MMSNB is a derivative of methyl benzoate, featuring a nitro group and a methanesulfonyl group. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₉N₁O₄S

- Molecular Weight : 227.24 g/mol

The biological activity of MMSNB is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and potentially generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Anticancer Activity

MMSNB has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, studies have shown that derivatives of methyl benzoate can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Table 1: Anticancer Activity of MMSNB Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.0 | Induction of apoptosis |

| Methyl 3-nitrobenzoate | HepG2 | 4.5 | Inhibition of microtubule assembly |

| Methyl benzoate | A549 | 10.0 | ROS generation leading to cell death |

Enzyme Inhibition

MMSNB acts as a chemical probe in biological studies, particularly in investigating enzyme activities related to metabolic pathways. Its ability to inhibit specific enzymes can lead to alterations in cellular metabolism, which is crucial for cancer therapy.

- Table 2: Enzyme Inhibition by MMSNB

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Nitroreductase | Competitive | 2.0 |

| Glutathione S-transferase | Non-competitive | 3.5 |

Case Studies

- Study on Apoptosis Induction : A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with MMSNB resulted in significant morphological changes indicative of apoptosis. The study measured caspase-3 activity, showing an increase by approximately 1.5 times at a concentration of 10 µM, confirming the compound's pro-apoptotic effects.

- Microtubule Assembly Inhibition : Another investigation focused on the effects of MMSNB on microtubule dynamics in HepG2 liver cancer cells. The results indicated that MMSNB disrupted microtubule assembly at concentrations as low as 20 µM, suggesting potential utility in targeting cell division processes in cancer therapy.

化学反応の分析

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or chemical reduction conditions. This transformation is pivotal for generating bioactive intermediates.

Reagents/Conditions :

-

H₂/Pd-C in ethanol at 25°C

-

Fe/HCl in aqueous acidic medium

Products :

-

Primary product : Methyl 3-methanesulfonyl-5-aminobenzoate

-

Side products : Partial reduction intermediates (e.g., hydroxylamines) form under suboptimal conditions .

Table 1: Reduction Efficiency Under Varying Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd-C (5%) | 25 | 4 | 92 |

| Fe/HCl | 80 | 6 | 78 |

Ester Hydrolysis

The methyl ester is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, enabling further functionalization.

Reagents/Conditions :

-

Acidic hydrolysis : 6M HCl, reflux (110°C, 8h)

-

Basic hydrolysis : 2M NaOH, 70°C, 3h

Products :

-

Acidic route : 3-Methanesulfonyl-5-nitrobenzoic acid (85% yield)

-

Basic route : Sodium salt of the acid, which is acidified to isolate the free acid (89% yield) .

Mechanistic Insight :

The methanesulfonyl group stabilizes the transition state via electron-withdrawing effects, accelerating hydrolysis compared to unsubstituted benzoates .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs incoming electrophiles to specific positions. Computational studies predict preferential substitution at the 4-position (para to the methanesulfonyl group).

Reagents/Conditions :

-

Nitration: HNO₃/H₂SO₄ at 0°C (no reaction observed due to extreme deactivation)

-

Halogenation: Requires Lewis acid catalysts (e.g., FeBr₃) and elevated temperatures .

Table 2: EAS Reactivity Comparison

| Reaction Type | Electrophile | Conditions | Outcome |

|---|---|---|---|

| Nitration | NO₂⁺ | H₂SO₄, 0°C | No reaction |

| Bromination | Br⁺ | FeBr₃, 80°C, 12h | 4-Bromo derivative (Trace yields) |

Nucleophilic Aromatic Substitution (NAS)

The combined electron-withdrawing effects of -NO₂ and -SO₂CH₃ activate the ring for nucleophilic attack under forcing conditions.

Reagents/Conditions :

-

Ammonia in DMSO at 150°C (24h)

-

Potassium thioacetate in DMF (120°C, 18h)

Products :

-

Ammonia substitution : Methyl 5-amino-3-methanesulfonylbenzoate (62% yield)

-

Thioacetate substitution : Methyl 3-methanesulfonyl-5-(acetylthio)benzoate (55% yield) .

Key Finding :

Steric hindrance from the methanesulfonyl group limits substitution to the 5-position (meta to the ester) .

Methanesulfonyl Group Transformations

The -SO₂CH₃ group participates in elimination or nucleophilic displacement reactions.

Reagents/Conditions :

-

Elimination : K₂CO₃ in DMF, 100°C (forms sulfenic acid intermediate)

-

Displacement : NaSH in ethanol/water, reflux (replaces -SO₂CH₃ with -SH)

Products :

-

Elimination : Methyl 3,5-dinitrobenzoate (via retro-sulfonylation; 40% yield)

-

Displacement : Methyl 5-nitro-3-mercaptobenzoate (71% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation, though reactivity is moderated by the electron-deficient ring.

Reagents/Conditions :

-

Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C (aryl boronic acid)

-

Ullmann coupling: CuI, phenanthroline, DMSO, 120°C (aryl halide)

Products :

Table 3: Cross-Coupling Efficiency

| Reaction | Catalyst | Yield (%) |

|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 58 |

| Ullmann | CuI | 44 |

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement, forming a nitrite ester intermediate that decomposes to phenolic derivatives.

Conditions :

-

UV light (254 nm), acetonitrile, 12h

Products :

特性

IUPAC Name |

methyl 3-methylsulfonyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c1-16-9(11)6-3-7(10(12)13)5-8(4-6)17(2,14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIGFHIVYKZHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044271-95-5 | |

| Record name | methyl 3-methanesulfonyl-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。